molecular formula C11H19NO2 B117295 Tert-butyl hex-5-yn-1-ylcarbamate CAS No. 151978-58-4

Tert-butyl hex-5-yn-1-ylcarbamate

Cat. No. B117295
M. Wt: 197.27 g/mol
InChI Key: QUIDQZORWGPNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl hex-5-yn-1-ylcarbamate is a chemical compound with the molecular formula C11H19NO2 . It is also known by its IUPAC name, tert-butyl N-hex-5-ynylcarbamate .


Molecular Structure Analysis

The molecular structure of Tert-butyl hex-5-yn-1-ylcarbamate consists of a carbamate group (OC(=O)N) attached to a tert-butyl group and a hex-5-yn-1-yl group . The InChI code for this compound is 1S/C11H19NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h1H,6-9H2,2-4H3, (H,12,13) .


Physical And Chemical Properties Analysis

Tert-butyl hex-5-yn-1-ylcarbamate has a molecular weight of 197.28 . It is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Reaction Studies :

    • Tert-butyl hex-5-yn-1-ylcarbamate has been used in various synthesis and reaction studies. For example, it was involved in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003).
    • Another study reported the process development and pilot-plant synthesis of a related compound, highlighting its relevance in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
  • Characterization and Structural Analysis :

    • The structure of tert-butyl hex-5-yn-1-ylcarbamate derivatives has been characterized using techniques like 2D heteronuclear NMR experiments (Aouine et al., 2016).
    • Studies on isomorphous crystal structures of derivatives have also been conducted, focusing on hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
  • Catalysis and Chemical Reactions :

    • Research has explored the gold-catalyzed tandem C-C and C-O bond formation using tert-butyl carbonate derivatives, demonstrating its utility in creating complex molecular structures (Lim et al., 2007).
    • Additionally, the molecule has been used in the concise route to (+)-lactacystin, a potent proteasome inhibitor, showcasing its potential in complex organic syntheses (Ooi et al., 2004).
  • Application in Medicinal Chemistry :

    • In medicinal chemistry, tert-butyl hex-5-yn-1-ylcarbamate derivatives have been synthesized for potential applications, as demonstrated in the synthesis of 9-Substituted Derivatives (Rao & Kumar, 2013).
  • Insecticidal Properties :

    • Studies have shown that derivatives of tert-butyl hex-5-yn-1-ylcarbamate possess potent insecticidal properties, offering insights into its potential use in pest control (Weston et al., 1995).
  • Crystallography and Material Science :

    • The compound's derivatives have been investigated for their crystal structure and material properties. For instance, studies on tert-butyl N-acetylcarbamate provide insights into its crystal packing and molecular interactions (Dawa El Mestehdi et al., 2022).
  • Thermodynamic Properties :

    • Research on the heat capacities and thermodynamic properties of related compounds, such as (S)-tert-butyl 1-phenylethylcarbamate, helps in understanding the physical characteristics of these materials (Zeng et al., 2011).
  • Physicochemical and Pharmacokinetic Studies :

    • The tert-butyl group, a common motif in medicinal chemistry and present in tert-butyl hex-5-yn-1-ylcarbamate, has been evaluated for its impact on physicochemical and pharmacokinetic properties in drug development (Westphal et al., 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-hex-5-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIDQZORWGPNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl hex-5-yn-1-ylcarbamate

CAS RN

151978-58-4
Record name tert-butyl N-(hex-5-yn-1-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl hex-5-yn-1-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl hex-5-yn-1-ylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl hex-5-yn-1-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl hex-5-yn-1-ylcarbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl hex-5-yn-1-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl hex-5-yn-1-ylcarbamate

Citations

For This Compound
5
Citations
B Zhou, J Hu, F Xu, Z Chen, L Bai… - Journal of medicinal …, 2018 - ACS Publications
… in the synthesis of compound 18 from the intermediate 53, compound 20 was obtained with tert-butyl pent-4-yn-1-ylcarbamate as the linker instead of tert-butyl hex-5-yn-1-ylcarbamate. …
Number of citations: 327 pubs.acs.org
NUN Iwumene - 2022 - ora.ox.ac.uk
This thesis describes the development of two new rhodium-catalysed hydroacylation methods. The first involves a one-pot hydroacylation/thio-conjugate addition cascade towards the …
Number of citations: 0 ora.ox.ac.uk
G Du, J Jiang, NJ Henning, N Safaee, E Koide… - Cell Chemical …, 2022 - cell.com
… To a solution of (R)-7-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (50 mg, 0.17 mmol), tert-butyl hex-5-yn-1-ylcarbamate (67 mg, 0.34 mmol) and Et3N (…
Number of citations: 28 www.cell.com
NL Reed - 2020 - search.proquest.com
Oxidation reactions rank among the most important transformations in synthetic organic chemistry. The Yoon laboratory has a long-standing interest in the development of novel …
Number of citations: 0 search.proquest.com
N Sun, M Kabir, Y Lee, L Xie, X Hu… - Journal of Medicinal …, 2022 - ACS Publications
… To a solution of compound 11 (345.8 mg, 0.575 mmol) in dioxane (2 mL) were added commercially available tert-butyl hex-5-yn-1-ylcarbamate 12 (226.6 mg, 1.15 mmol, 2 equiv), …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.